Batrachotoxinin A 20-alpha-benzoate is a synthetic derivative of batrachotoxin, a potent neurotoxin originally derived from the skin of certain poison dart frogs. This compound is notable for its strong depolarizing effects on nerve tissues and its interaction with voltage-sensitive sodium channels. Batrachotoxinin A 20-alpha-benzoate is primarily used in scientific research to study sodium channel dynamics and the mechanisms of neurotoxicity.
Batrachotoxinin A 20-alpha-benzoate belongs to the class of alkaloids, specifically categorized as a steroidal toxin. It is recognized for its structural similarity to batrachotoxin, which classifies it as a sodium channel activator, influencing neuronal excitability and neurotransmission.
The synthesis of Batrachotoxinin A 20-alpha-benzoate involves multiple steps, primarily focusing on the selective esterification process. The key steps include:
The synthesis employs various organic chemistry techniques, including:
Batrachotoxinin A 20-alpha-benzoate retains the core structure of batrachotoxin with an added benzoate group at the C20 position. This modification alters its pharmacological properties significantly.
Batrachotoxinin A 20-alpha-benzoate primarily participates in reactions involving sodium channels. Its binding affinity allows it to compete with other neurotoxins for binding sites on these channels.
Batrachotoxinin A 20-alpha-benzoate acts as a potent depolarizing agent by binding to specific sites on voltage-sensitive sodium channels, leading to prolonged opening and increased sodium influx into neurons. This mechanism results in hyperexcitability of nerve cells and can lead to paralysis or death in higher concentrations.
Batrachotoxinin A 20-alpha-benzoate has several important applications in scientific research:
The batrachotoxin story originates with the poison-dart frogs (Phyllobates species) of Colombia, whose skin secretions contain exceptionally potent steroidal alkaloid neurotoxins. Batrachotoxin (BTX), the principal toxin, was isolated and structurally characterized in the 1960s, revealing a novel steroidal backbone with a critical pyrrolecarboxylate ester moiety at C-20. This discovery highlighted a new class of highly toxic natural products acting on ion channels. However, BTX's scarcity, instability, and high toxicity impeded its direct experimental use. Seeking more practical analogs, researchers turned to batrachotoxinin A (BTX-A), the des-pyrrole alcohol naturally co-occurring in the frogs and also obtainable via hydrolysis of BTX. BTX-A retains biological activity but with reduced toxicity. Seminal work in the late 1970s and early 1980s focused on derivatizing BTX-A to create probes suitable for biochemical binding studies. Selective esterification of BTX-A with benzoic acid yielded batrachotoxinin A 20-alpha-benzoate (BTX-B). Crucially, this modification provided a handle for tritiation ([³H]BTX-B
), creating the first high-affinity radioactive ligand for the alkaloid activator site (Site 2) on VSSCs. This innovation, reported in 1981, transformed the study of sodium channel pharmacology by enabling direct quantification and characterization of Site 2 interactions [2] [5].
Table 1: Key Neurotoxins Targeting Voltage-Sensitive Sodium Channels
Toxin Class | Prototypical Toxin | Primary Action | Binding Site |
---|---|---|---|
Alkaloid Activators | Batrachotoxin (BTX) | Persistent activation, inhibition of inactivation | Site 2 |
Batrachotoxinin A 20-alpha-benzoate (BTX-B) | Same as BTX, radiolabeled probe | Site 2 | |
Veratridine | Persistent activation | Site 2 | |
Pore Blockers | Tetrodotoxin (TTX) | Physical pore occlusion | Site 1 |
Saxitoxin (STX) | Physical pore occlusion | Site 1 | |
Gating Modifiers | α-Scorpion Toxins | Inhibit fast inactivation | Site 3 |
Sea Anemone Toxins | Inhibit fast inactivation | Site 3 |
The molecular structures of batrachotoxin (BTX) and batrachotoxinin A 20-alpha-benzoate (BTX-B) share a common, complex steroidal batrachotoxinin A core (C24H37NO5
). This core structure is characterized by a rigid perhydro-1,2-cyclopentanophenanthrene steroidal system incorporating a unique homomorpholine D-ring and a critical 3α,9α-epoxy bridge essential for toxicity. The pivotal structural distinction lies at the C-20 position. In naturally occurring batrachotoxin, this position is esterified with a highly basic 2,4-disubstituted pyrrole-3-carboxylate group (C₆H₆N₂O₂⁻
). In contrast, BTX-B (C31H39NO6
) features an ester linkage at C-20 with benzoic acid (C₆H₅COO⁻
). This seemingly minor modification profoundly impacts the molecule's physicochemical properties and experimental utility. Replacing the pyrrole carboxylate with the benzoate group significantly reduces the molecule's overall basicity and enhances its stability. Crucially, the benzoate aromatic ring provides an excellent site for introducing a tritium (³H
) label without substantially altering the molecule's three-dimensional conformation or its steric interactions with the binding site. Biochemical and electrophysiological studies confirmed that BTX-B functionally mimics BTX: it potently depolarizes nerve and muscle membranes by binding to Site 2 on VSSCs, causing persistent channel activation, inhibition of inactivation, and a profound shift in the voltage dependence of activation towards more negative potentials. Its depolarizing effect on rat phrenic nerve-diaphragm preparations is virtually indistinguishable from BTX in both time course and concentration dependence [1] [2] [5].
Table 2: Comparative Properties of Batrachotoxin and Batrachotoxinin A 20-alpha-benzoate
Property | Batrachotoxin (BTX) | Batrachotoxinin A 20-alpha-benzoate (BTX-B) |
---|---|---|
Chemical Formula | C31H42N2O6 | C31H39NO6 |
Molecular Weight | 538.68 g/mol | 521.65 g/mol |
C-20 Ester Group | 2,4-Dimethylpyrrole-3-carboxylate | Benzoate |
Natural Source | Phyllobates poison frogs | Semisynthetic (derived from Batrachotoxinin A) |
Radioactive Labeling | Difficult | Readily achievable ([³H]BTX-B ) |
Primary Use | Native toxin study | Radioligand binding assays |
Affinity (Kd) - Mouse Brain | Not directly measured as ligand | 0.7 µM |
Bmax - Mouse Brain | - | 90 pmol/g tissue (wet weight) |
The introduction of [³H]BTX-B
revolutionized the study of voltage-sensitive sodium channels by providing the first effective radioligand for Site 2, the alkaloid activator recognition site. Prior to its development, research relied heavily on functional electrophysiological assays or ligands for other sites (e.g., [³H]tetrodotoxin
for Site 1). Equilibrium binding studies using [³H]BTX-B
with mammalian brain homogenates (e.g., mouse cerebral cortex) revealed specific, saturable binding characterized by an equilibrium dissociation constant (K_D
) of approximately 0.7 µM and a maximum binding capacity (B_max
) of about 90 pmol per gram of wet tissue weight. This binding was definitively shown to represent interaction with VSSCs by its specific inhibition: it was potently inhibited by unlabeled BTX, other BTX analogs, veratridine, and grayanotoxin (all Site 2 ligands), but unaffected by tetrodotoxin (TTX, a Site 1 pore blocker) or cevine (a veratrum alkaloid with different actions). A critical finding was that, under standard assay conditions, toxins acting at Site 3 (e.g., Leiurus quinquestriatus scorpion venom or purified sea anemone toxin, which inhibit sodium channel inactivation) did not alter [³H]BTX-B
binding, indicating distinct receptor sites. This established BTX-B as a highly specific probe for Site 2 [2] [5].
Beyond basic characterization, [³H]BTX-B
binding assays became powerful tools for diverse applications:
[³H]BTX-B
binding provided a rapid, quantitative assay for identifying and characterizing local anesthetics, antiarrhythmics, and anticonvulsants that act as use-dependent sodium channel blockers. Potency in inhibiting BTX-B binding strongly correlated with known local anesthetic efficacy for over 40 diverse agents [6].B_max
) without changing affinity (K_D
), suggesting binding to an allosterically coupled site (similar to local anesthetics) rather than Site 2 itself [8].B_max
values allowed comparisons of functional sodium channel density in different tissues, developmental stages, and disease states, providing insights into channel regulation.Table 3: Application of [³H]BTX-B
Binding in Local Anesthetic Screening [6]
Agent Class | Representative Examples | Correlation to Functional LA Activity | Mechanism Inferred from BTX-B Assay |
---|---|---|---|
Classical LA | Procaine, Lidocaine, Tetracaine, Bupivacaine | Excellent | Competitive antagonism |
Antiarrhythmics (Class I) | Quinidine, Disopyramide, Mexiletine | Excellent | Competitive antagonism |
Anticonvulsants | Diphenylhydantoin (Phenytoin), Carbamazepine | Excellent | Competitive antagonism |
Tranquilizers/Antidepressants | Chlorpromazine, Imipramine, Amitriptyline | Good to Excellent | Competitive antagonism |
Miscellaneous Agents | Propranolol (β-blocker), Diphenhydramine (antihistamine) | Variable (often weaker) | Varies (often competitive) |
The legacy of BTX-B endures as a fundamental tool for dissecting sodium channel pharmacology, enabling discoveries about channel architecture, gating mechanisms, and the molecular basis of drug action. Its development exemplifies how strategic chemical modification of a natural toxin can yield a probe of unparalleled scientific value.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7